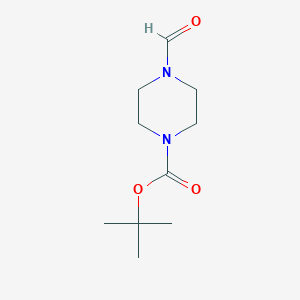

Tert-butyl 4-formylpiperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-formylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-6-4-11(8-13)5-7-12/h8H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKFAHRCLUXUXTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-formylpiperazine-1-carboxylate typically involves the formylation of piperazine derivatives. One common method is the reaction of piperazine with tert-butyl chloroformate and formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a formyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-formylpiperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

Oxidation: Tert-butyl 4-carboxypiperazine-1-carboxylate.

Reduction: Tert-butyl 4-hydroxymethylpiperazine-1-carboxylate.

Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 4-formylpiperazine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and as a precursor for the synthesis of enzyme inhibitors.

Medicine: It is involved in the development of drugs targeting various diseases, including cancer and infectious diseases.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-formylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, making the compound useful as an enzyme inhibitor in research and drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table highlights structural differences, synthesis methods, and applications of tert-butyl 4-formylpiperazine-1-carboxylate and related piperazine derivatives:

Reactivity and Stability

- Formyl Group Reactivity : The formyl group in the target compound enables nucleophilic additions (e.g., formation of hydrazones or imines), making it superior to hydroxymethyl or bromobenzyl derivatives in constructing heterocyclic scaffolds .

- Boc Deprotection : Unlike compounds with electron-withdrawing substituents (e.g., -Br in ), the Boc group in the target compound is readily cleaved under acidic conditions (e.g., HCl/dioxane), facilitating downstream modifications .

- Steric Effects : Bulky substituents (e.g., trifluoromethyl in ) reduce reactivity compared to smaller groups like hydroxymethyl .

Key Research Findings

Biological Activity: Derivatives of this compound exhibit IC50 values in the nanomolar range against cancer cell lines (e.g., MCF-7 breast cancer) .

Crystallographic Data : Piperazine derivatives with aromatic substituents (e.g., biphenyl in ) form stable hydrogen-bonded networks, enhancing crystallinity for X-ray studies .

Thermal Stability : The Boc group in the target compound decomposes at 210–220°C, higher than acetyl-protected analogs (180–190°C) .

Biological Activity

Tert-butyl 4-formylpiperazine-1-carboxylate (CAS No. 183383-30-4) is a chemical compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticorrosive applications. This article provides a comprehensive examination of its biological activity, supported by data tables and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 214.26 g/mol

- CAS Number : 183383-30-4

Antimicrobial Activity

Recent studies have indicated that derivatives of piperazine, including this compound, exhibit significant antibacterial properties. A particular focus has been on their effectiveness against drug-resistant strains of bacteria.

Case Study: Antibacterial Properties

A study highlighted the antibacterial activity of similar piperazine derivatives against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). The compounds demonstrated low minimum inhibitory concentrations (MICs) ranging from 0.78 to 3.125 μg/mL, comparable to established antibiotics like vancomycin and linezolid .

Table 1: Antibacterial Activity of Piperazine Derivatives

| Compound | Target Bacteria | MIC (μg/mL) | Activity Type |

|---|---|---|---|

| Tert-butyl derivative | MRSA | 0.78 | Bactericidal |

| Tert-butyl derivative | VREfm | 3.125 | Bactericidal |

| Tert-butyl derivative | Staphylococcus epidermidis | 2.5 | Bactericidal |

The mechanism of action involves the depolarization of the bacterial cytoplasmic membrane, leading to a dissipation of the membrane potential which is critical for bacterial survival .

Anticorrosive Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticorrosive capabilities. A study focused on the electrochemical behavior of this compound as a corrosion inhibitor for carbon steel in acidic environments.

Case Study: Corrosion Inhibition

The compound exhibited an impressive inhibition efficiency of 91.5% at a concentration of 25 ppm in a 1M HCl solution, demonstrating its potential as an effective anticorrosive agent . The efficiency was attributed to strong adsorption on the metal surface, which was confirmed through electrochemical impedance spectroscopy.

Table 2: Corrosion Inhibition Efficiency

| Concentration (ppm) | Inhibition Efficiency (%) |

|---|---|

| 25 | 91.5 |

| 50 | 85.0 |

| 100 | 78.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.